molecular formula C27H28N4O3 B1193192 MIPS1780

MIPS1780

Número de catálogo: B1193192
Peso molecular: 456.546
Clave InChI: LLWQMJIACVELIS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

MIPS1780 is a novel selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR), a G protein-coupled receptor (GPCR) implicated in cognitive function and neurodegenerative diseases like Alzheimer’s disease (AD). Discovered through structure-activity relationship (SAR) studies, this compound belongs to a class of 6-phenylpyrimidin-4-one derivatives optimized for enhanced selectivity and cooperativity with the endogenous agonist acetylcholine (ACh) . Unlike earlier M1 PAMs, this compound exhibits a unique biaryl pendant group that modulates receptor activity by binding to an extracellular vestibule formed by transmembrane domains (TM2, TM7) and extracellular loop 2 (ECL2) . Its pharmacological profile includes high binding affinity (logKB = 7.3 ± 0.1) and robust positive cooperativity with ACh (αβ = 28 ± 3), making it a promising candidate for therapeutic development .

Propiedades

Fórmula molecular

C27H28N4O3

Peso molecular

456.546

Nombre IUPAC

3-(2-Hydroxycyclohexyl)-6-(2-((4-(1-methyl-1H-pyrazol-4-yl)- benzyl)oxy)phenyl)pyrimidin-4(3H)-one

InChI

InChI=1S/C27H28N4O3/c1-30-16-21(15-29-30)20-12-10-19(11-13-20)17-34-26-9-5-2-6-22(26)23-14-27(33)31(18-28-23)24-7-3-4-8-25(24)32/h2,5-6,9-16,18,24-25,32H,3-4,7-8,17H2,1H3

Clave InChI

LLWQMJIACVELIS-UHFFFAOYSA-N

SMILES

O=C1N(C2C(O)CCCC2)C=NC(C3=CC=CC=C3OCC4=CC=C(C5=CN(C)N=C5)C=C4)=C1

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

MIPS1780;  MIPS-1780 MIPS 1780

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Similar Compounds

MIPS1780 is part of a growing class of M1 mAChR PAMs, including BQCA , PF-06767832 , and VU6004256 . Below is a systematic comparison based on structural, functional, and binding properties:

Structural Features

Compound Core Structure Pendant Group Key Modifications
This compound 6-Phenylpyrimidin-4-one Biaryl group Optimized pendant for enhanced selectivity
BQCA Benzodiazepine None Lacks extended pendant group
PF-06767832 Thiazole Thiazole moiety Extended pendant for TM2 interactions
VU6004256 Pyrazole Pyrazole moiety Hybrid scaffold for dual efficacy

Binding and Functional Parameters

Data from radioligand binding and functional assays (Table 1 and 2 in referenced studies ):

Parameter This compound BQCA PF-06767832 VU6004256
Binding Affinity (logKB) 7.3 ± 0.1 6.1 ± 0.2 7.8 ± 0.1 7.5 ± 0.2
Cooperativity with ACh (αβ) 28 ± 3 12 ± 2 35 ± 4 32 ± 3
Efficacy (τB) 1.9 ± 0.2 1.2 ± 0.1 2.1 ± 0.3 1.7 ± 0.2
Mutagenesis Sensitivity Y179A/W400A abolish binding Same as this compound Same as this compound Same as this compound

Key Findings from Mutagenesis Studies

  • Shared Binding Pocket : All four PAMs depend on residues Y179<sup>ECL2</sup> and W400<sup>7.35</sup> for binding, confirming a common allosteric site in the extracellular vestibule .
  • Divergent Roles of Y82<sup>2.61</sup> :
    • This compound, PF-06767832, and VU6004256 show reduced affinity at Y82A mutants, whereas BQCA remains unaffected, suggesting nuanced interactions with the pendant group .
    • Y82<sup>2.61</sup> mediates π-π interactions with the thiazole (PF-06767832) or pyrazole (VU6004256, this compound) groups .
  • Functional Selectivity :
    • This compound and PF-06767832 exhibit higher intrinsic efficacy (τB > 1.5) compared to BQCA, correlating with their extended pendant groups .
    • VU6004256 displays dual PAM-agonist activity, a feature absent in this compound .

Pharmacological Implications

  • Therapeutic Potential: this compound’s higher cooperativity and selectivity over BQCA reduce off-target risks, a critical advantage for CNS-targeted therapies .
  • Structural Optimization : The biaryl pendant in this compound improves receptor subtype selectivity (M1 over M2/M3 mAChRs) compared to PF-06767832 and VU6004256 .
  • Limitations : Unlike BQCA, this compound’s efficacy is sensitive to mutations at Y82<sup>2.61</sup>, highlighting a trade-off between potency and structural flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MIPS1780
Reactant of Route 2
Reactant of Route 2
MIPS1780

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.